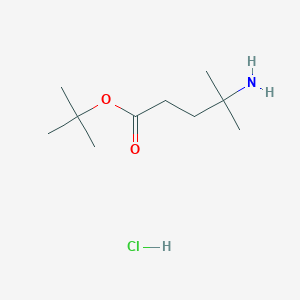

Tert-butyl 4-amino-4-methylpentanoate hydrochloride

CAS No.: 1354962-90-5

Cat. No.: VC2557005

Molecular Formula: C10H22ClNO2

Molecular Weight: 223.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354962-90-5 |

|---|---|

| Molecular Formula | C10H22ClNO2 |

| Molecular Weight | 223.74 g/mol |

| IUPAC Name | tert-butyl 4-amino-4-methylpentanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H21NO2.ClH/c1-9(2,3)13-8(12)6-7-10(4,5)11;/h6-7,11H2,1-5H3;1H |

| Standard InChI Key | GBSJRLVBCHFMPD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCC(C)(C)N.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(C)(C)N.Cl |

Introduction

Chemical Structure and Properties

Tert-butyl 4-amino-4-methylpentanoate hydrochloride belongs to the class of amino acid derivatives featuring a tert-butyl ester group. The compound is identified by the CAS registry number 1354962-90-5 and has a molecular formula of C10H22ClNO2 with a molecular weight of 223.74 g/mol. Structurally, it contains a quaternary carbon center at the 4-position, bearing an amino group and two methyl substituents, connected to a tert-butyl ester via a propanoic acid chain. The amino group exists as a hydrochloride salt, which significantly affects its solubility and reactivity profiles.

The tert-butyl group in this compound serves as a protective group for the carboxylic acid functionality and imparts unique steric and electronic properties that influence its behavior in various chemical reactions. This bulky tert-butyl group provides steric hindrance that can protect the ester from nucleophilic attack under certain conditions, making it useful in multistep synthetic pathways where selective reactivity is desired. The presence of the amino group as a hydrochloride salt enhances its water solubility compared to the free base form, which is advantageous for certain biological and pharmaceutical applications.

Physical Properties

The physical state of tert-butyl 4-amino-4-methylpentanoate hydrochloride is typically a crystalline solid at room temperature. Its solubility profile is characterized by good solubility in polar protic solvents such as water and alcohols, moderate solubility in polar aprotic solvents like acetonitrile and DMF, and limited solubility in non-polar solvents such as hexanes and toluene. These solubility characteristics are primarily influenced by the presence of the hydrochloride salt of the amino group, which increases polarity and provides hydrogen bonding capabilities.

Applications in Research and Industry

Tert-butyl 4-amino-4-methylpentanoate hydrochloride has several potential applications in research and pharmaceutical development, primarily due to its unique structural features that make it useful as a building block in organic synthesis.

Pharmaceutical Applications

In pharmaceutical research, tert-butyl 4-amino-4-methylpentanoate hydrochloride may serve as an intermediate in the synthesis of more complex bioactive molecules. The tert-butyl ester group functions as a protecting group that can be selectively removed under mild acidic conditions, allowing for sequential functionalization in multistep syntheses. This property is particularly valuable in the synthesis of peptides and peptidomimetics, where controlled reactivity is essential.

The compound's amino functionality provides a reactive site for further derivatization, such as amide formation, reductive amination, or nucleophilic substitution reactions. These transformations allow for the incorporation of this building block into more complex molecular architectures with potential biological activity. The quaternary center at the 4-position contributes to the conformational rigidity of resulting molecules, which can be advantageous for receptor binding and enzyme inhibition studies.

Organic Synthesis Applications

In organic synthesis, tert-butyl 4-amino-4-methylpentanoate hydrochloride can serve as a valuable building block for the construction of more complex molecules. The differential reactivity between the amino group and the ester functionality allows for selective transformations, making it useful in divergent synthesis strategies.

The compound might find applications as a precursor for heterocycle synthesis, particularly those containing nitrogen, such as pyrrolidines, piperidines, or related structures. These heterocycles are prevalent in many natural products and pharmaceuticals, highlighting the potential value of this building block in total synthesis efforts.

Comparison with Related Compounds

Tert-butyl 4-amino-4-methylpentanoate hydrochloride shares structural similarities with several other compounds that have been more extensively studied. Comparing its properties and potential applications with these related compounds can provide additional insights.

Structural Analogues

One closely related compound is tert-butyl 4-aminopentanoate, which differs only in the absence of one methyl group at the 4-position. This structural difference results in the 4-position being a stereogenic center in tert-butyl 4-aminopentanoate, whereas tert-butyl 4-amino-4-methylpentanoate has a quaternary carbon at this position. This distinction has important implications for chirality, conformational flexibility, and potential biological interactions.

Another related compound is tert-butyl 4-(methylamino)butanoate hydrochloride, which has a secondary amine rather than a primary amine, and lacks the methyl groups at the 4-position . This structural difference affects the nucleophilicity of the nitrogen atom and the steric environment around it, potentially leading to different reactivity patterns in chemical transformations.

Functional Differences

The presence of the quaternary carbon center in tert-butyl 4-amino-4-methylpentanoate hydrochloride constrains conformational flexibility compared to its less substituted analogues. This rigidity can be advantageous in certain applications, particularly in medicinal chemistry where conformational control can improve target binding specificity.

The primary amino group in tert-butyl 4-amino-4-methylpentanoate hydrochloride provides different reactivity compared to secondary or tertiary amines found in some analogues. Primary amines typically exhibit greater nucleophilicity and can participate in a wider range of reactions, including imine and amide formation, making this compound potentially more versatile as a synthetic building block.

The tert-butyl ester group is common to many related compounds and serves as a selectively cleavable protecting group. Under acidic conditions, this group can be removed to reveal the carboxylic acid, allowing for further functionalization or activation. This property is particularly valuable in peptide synthesis and other applications requiring orthogonal protection strategies.

Future Research Directions

Research on tert-butyl 4-amino-4-methylpentanoate hydrochloride is relatively limited compared to many other organic compounds. This presents numerous opportunities for future investigation across several domains.

Synthetic Methodology Development

There is potential for developing improved synthetic routes to tert-butyl 4-amino-4-methylpentanoate hydrochloride, focusing on higher yields, greener processes, and more selective transformations. This might include exploring catalytic methods for direct functionalization of simpler precursors, employing flow chemistry for more efficient synthesis, or developing asymmetric approaches if stereochemical considerations become relevant in applications.

The development of protecting group strategies utilizing this compound or its derivatives could also be valuable for complex molecule synthesis. The quaternary center bearing the amino group presents interesting challenges and opportunities for selective transformations that could lead to novel synthetic methodologies.

Applications in Materials Science

Beyond biological applications, tert-butyl 4-amino-4-methylpentanoate hydrochloride and its derivatives might find applications in materials science. The amino functionality provides opportunities for incorporation into polymers, dendrimers, or other macromolecular structures with potential applications in areas such as drug delivery systems, tissue engineering scaffolds, or functional materials.

The development of stimuli-responsive materials utilizing the acid-labile tert-butyl group could lead to systems that release carboxylic acid functionality under specific conditions, potentially useful for controlled release applications or smart materials that respond to environmental cues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume